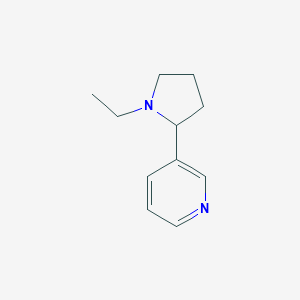

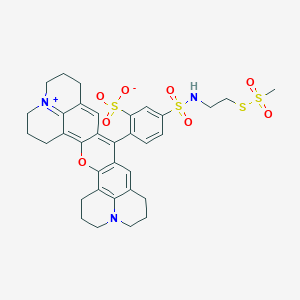

3-(1-Ethyl-2-pyrrolidinyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of compounds like 3-(1-Ethyl-2-pyrrolidinyl)pyridine often involves strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. A key feature in the synthesis of such compounds is the exploration of pharmacophore space due to sp3-hybridization and the contribution to stereochemistry by the pyrrolidine ring, enabling efficient synthesis and functional diversity (Li Petri et al., 2021).

Molecular Structure Analysis

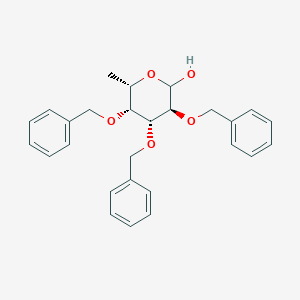

The molecular structure of 3-(1-Ethyl-2-pyrrolidinyl)pyridine is characterized by the presence of a pyrrolidine ring, which contributes significantly to the stereochemistry and three-dimensional arrangement of the molecule. This non-planarity and potential for pseudorotation enhance its interaction with biological targets and contribute to its versatility in drug design (Li Petri et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-(1-Ethyl-2-pyrrolidinyl)pyridine would likely focus on its functionalization and the exploration of its reactivity. The pyrrolidine ring offers various points for chemical modification, affecting the compound's biological activity and pharmacokinetic properties. Studies on related compounds emphasize the role of steric factors and the spatial orientation of substituents in determining the biological profile of drug candidates, highlighting the importance of the pyrrolidine scaffold in medicinal chemistry (Li Petri et al., 2021).

Physical Properties Analysis

While specific physical properties of 3-(1-Ethyl-2-pyrrolidinyl)pyridine are not detailed in the sourced documents, the general physical properties of pyrrolidine and pyridine derivatives include aspects like boiling points, solubility in various solvents, and melting points. These properties are crucial for determining the compound's applicability in different chemical and pharmaceutical processes.

Chemical Properties Analysis

The chemical properties of 3-(1-Ethyl-2-pyrrolidinyl)pyridine, such as reactivity with various chemical agents, stability under different conditions, and its potential to undergo a range of chemical transformations, are inferred from the broader study of pyrrolidine derivatives. The presence of both pyrrolidine and pyridine rings suggests a compound with significant versatility in chemical synthesis and drug design, capable of interacting with a wide range of biological targets through diverse mechanisms of action (Li Petri et al., 2021).

Scientific Research Applications

Chemical Synthesis and Molecular Properties

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate and N-tosylimines undergo annulation in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating the potential of 3-(1-Ethyl-2-pyrrolidinyl)pyridine derivatives in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Molecular Property Investigations : DFT and quantum chemical studies on compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the molecular properties of pyridine derivatives, which could have implications for the broader understanding of compounds like 3-(1-Ethyl-2-pyrrolidinyl)pyridine (Singh, Rawat, & Sahu, 2014).

Optoelectronic Properties

- Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to 3-(1-Ethyl-2-pyrrolidinyl)pyridine show the phenomenon of aggregation-induced emission and function as fluorescent pH sensors, indicating the potential of such compounds in sensor technology (Yang et al., 2013).

Applications in Catalysis

- Hydrogenation Catalysts : Compounds like (R)-2-(1-pyrrolidinyl)-1-(1-naphthyl) ethanol, structurally related to 3-(1-Ethyl-2-pyrrolidinyl)pyridine, have been used as chiral modifiers in the enantioselective hydrogenation of ethyl pyruvate, suggesting the catalytic applications of such compounds (Minder et al., 1995).

Biomedical Research

- Anticancer Research : Compounds structurally related to 3-(1-Ethyl-2-pyrrolidinyl)pyridine, such as 1,2-dihydropyrido[3,4-b]pyrazines and imidazo[4,5-b]pyridines, have shown antitumor activity, indicating the potential of pyridine derivatives in anticancer research (Temple et al., 1987).

Environmental Science

- Degradation of Nitrogen Heterocyclic Compounds in Water : Research on the degradation mechanism of pyridine, a compound similar to 3-(1-Ethyl-2-pyrrolidinyl)pyridine, in drinking water through dielectric barrier discharge (DBD) systems, can inform the removal of such compounds from the environment (Li et al., 2017).

Crystallography

- Crystal Structure Analysis : Studies on the crystal structure of pyridine derivatives, such as 8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid, help in understanding the molecular conformation and interactions of related compounds (Song et al., 1999).

properties

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405316 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethyl-2-pyrrolidinyl)pyridine | |

CAS RN |

86900-39-2 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

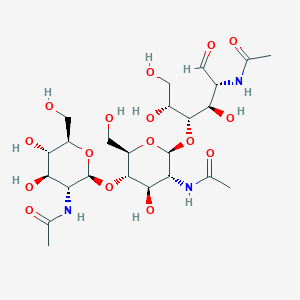

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)

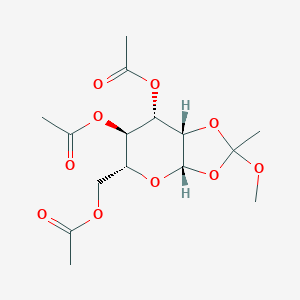

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)